molecular formula C23H20N4O2S B2521215 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797727-72-0

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2521215
CAS No.: 1797727-72-0
M. Wt: 416.5
InChI Key: VFOWEOCIFMYKGI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a synthetic compound designed for research applications, featuring a molecular architecture that incorporates both thiazole and acetamide motifs. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The compound's core components are frequently explored for their anti-proliferative properties. Thiazole derivatives are a prominent scaffold in drug discovery and are known to exhibit a wide range of biological activities, including antitumor effects . Specifically, analogs containing the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine structure have been demonstrated to act as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are pivotal regulators of the cell cycle and are considered valuable targets for cancer therapy . The incorporation of a (benzyloxy)acetamide group is a strategic modification that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers are investigating this compound primarily in the context of oncological research, focusing on its potential to modulate key signaling pathways that control cell proliferation. Its mechanism of action is postulated to involve interference with kinase activity, leading to cell cycle arrest and the induction of apoptosis in malignant cells . This product is intended for non-clinical research to further elucidate these mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenylmethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-22(15-29-14-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)21-16-30-23(27-21)26-20-7-4-12-24-13-20/h1-13,16H,14-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOWEOCIFMYKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.

    Introduction of the pyridinylamino group: This step involves the coupling of a pyridine derivative with an amine group, often using a coupling reagent such as EDCI or DCC.

    Construction of the thiazolylphenylacetamide core: This is typically done through a multi-step process involving the formation of a thiazole ring followed by its attachment to a phenylacetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group typically yields benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in substituents on the thiazole ring or the acetamide-linked aryl group. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name/ID Thiazole Substituent Acetamide-Linked Group Key Structural Difference
Target Compound Pyridin-3-ylamino 4-(Thiazol-4-yl)phenyl Unique pyridine-amino-thiazole linkage
9c () 4-Bromophenyl 4-(Benzodiazol-2-yl)phenoxymethyl Bromophenyl (electron-withdrawing) vs. pyridine
N-(3-Fluoro-4-methylphenyl)-...acetamide () 4-(Methylsulfonylphenyl)amino 3-Fluoro-4-methylphenyl Methylsulfonyl (electron-withdrawing) group
2-(2-((4-Methylbenzyl)thio)...acetamide () (4-Methylbenzyl)thio Pyridin-3-ylmethyl Thioether linkage vs. amino group
N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide () Biphenyl-4-yl Pyridine-2-yl glyciamide Biphenyl substituent and glyciamide chain

Physicochemical Properties

  • Molecular Weight & LogP : The target compound’s molecular weight (~435 g/mol) is comparable to analogs like 9c () but higher than 9d (methylphenyl substituent, ~400 g/mol). The benzyloxy group likely increases logP relative to compounds with polar substituents (e.g., 9b’s fluorophenyl group) .
  • Solubility: Pyridin-3-ylamino’s basicity may improve aqueous solubility compared to non-polar aryl groups (e.g., 9a’s phenyl or 9c’s bromophenyl) .

Biological Activity

2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a compound that belongs to a class of molecules known for their potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₄O₂S. The compound features a thiazole ring, a pyridine moiety, and an acetamide functional group, contributing to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole and pyridine rings have shown significant antibacterial properties. For instance, derivatives with these moieties have demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus .
  • Cholinesterase Inhibition : The compound may function as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, which is crucial in the treatment of Alzheimer's disease (AD). Inhibition of these enzymes increases acetylcholine levels in the brain, potentially improving cognitive functions .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiazole derivatives reported that compounds similar to this compound exhibited potent activity against various bacterial strains. The following table summarizes relevant findings:

Compound NameMIC (μg/mL)Target BacteriaReference
Compound A3.125Staphylococcus aureus
Compound B12.5Escherichia coli
Compound C0.25Control (Isoniazid)

Cholinesterase Inhibition

Inhibitors targeting AChE and BChE are being explored for AD treatment. The dual inhibition strategy is promising as it addresses cholinergic deficits commonly seen in AD patients. The following table outlines the effects of various inhibitors:

Inhibitor NameAChE Inhibition (%)BChE Inhibition (%)Reference
Galantamine4020
Donepezil5015
Test CompoundTBDTBDCurrent Study

Case Studies

  • Alzheimer's Disease : A recent study highlighted the role of dual AChE and BChE inhibitors in managing symptoms of AD. Compounds with structural similarities to this compound were evaluated for their efficacy in increasing acetylcholine levels and reducing amyloid-beta aggregation .
  • Antibacterial Efficacy : Another investigation into thiazole derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications to the benzyloxy and thiazole components could enhance antibacterial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzyloxy)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce benzyloxy groups (e.g., using pyridinemethanol derivatives) .
  • Cyclization to form the thiazole core, often requiring controlled temperatures (e.g., 60–80°C) and solvents like ethanol or DMF .
  • Coupling reactions to link the pyridin-3-ylamino group to the thiazole ring, using condensing agents such as EDCI or DCC .
  • Yield optimization depends on solvent choice (polar aprotic solvents enhance reactivity) and catalyst systems (e.g., triethylamine for acid scavenging) .
    • Critical Factors : Reaction time and temperature must be tightly controlled to avoid side products like over-oxidized intermediates .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzyloxy groups, with aromatic proton signals typically appearing at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₁N₃O₂S) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Thin-Layer Chromatography (TLC) : Used for real-time monitoring of reaction progress .

Advanced Research Questions

Q. How do structural modifications in the thiazole and pyridine moieties affect the compound’s biological activity?

  • Methodological Answer :

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position of thiazole enhances binding to kinase targets (e.g., EGFR), as shown in IC₅₀ comparisons .
  • Pyridine Substitutions : Methyl or fluoro groups at the pyridine 3-position improve solubility and bioavailability, as demonstrated in pharmacokinetic studies .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) predicts that bulkier substituents on the benzyloxy group reduce steric hindrance in hydrophobic binding pockets .

Q. What methodologies are employed to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
  • Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔG, ΔH) .
  • Meta-Analysis : Cross-reference data from cell-based assays (e.g., IC₅₀ in MCF-7 cells) and in vivo models to identify outliers due to metabolic instability .

Q. What in silico and experimental approaches are used to study target binding interactions?

  • Methodological Answer :

  • Molecular Dynamics Simulations : GROMACS simulations analyze stability of the compound in the ATP-binding pocket of kinases over 100-ns trajectories .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., CDK2) reveals hydrogen-bonding interactions between the acetamide carbonyl and Lys89 .
  • Competitive Binding Assays : Fluorescence polarization assays using FITC-labeled ATP quantify displacement efficiency .

Q. How do solvent choice and catalyst systems impact the scalability of the synthesis process?

  • Methodological Answer :

  • Solvent Effects : DMF improves solubility of intermediates but requires strict temperature control (<50°C) to avoid decomposition . Ethanol is preferred for greener synthesis but may lower yields in coupling steps .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd/C) in hydrogenation steps reduce nitro groups to amines with >90% efficiency, but residual metal contamination must be removed via chelation .
  • Scalability Challenges : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for cyclization steps) but requires specialized equipment .

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